![molecular formula C3H3N3OS B11760948 (E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine](/img/structure/B11760948.png)
(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine typically involves the cyclization of semicarbazides or thiosemicarbazides with nitroalkanes activated in the presence of polyphosphoric acid . This reaction proceeds via the electrophilic activation of nitroalkanes, followed by nucleophilic attack with semicarbazides or thiosemicarbazides to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for thiadiazoles often involve the use of acylhydrazines with carboxylic acid equivalents in the presence of reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent . These methods are popular due to their efficiency and ability to produce large quantities of thiadiazole derivatives.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of (E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, the compound can disrupt the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole: A closely related compound with similar biological activities and applications.
1,2,3-Triazole: Another heterocyclic compound with a similar structure and diverse biological activities.
Uniqueness
(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to form stable complexes with metal ions and its potential as a versatile building block in organic synthesis further highlight its uniqueness .
Propriétés
Formule moléculaire |
C3H3N3OS |
|---|---|
Poids moléculaire |
129.14 g/mol |
Nom IUPAC |
(NZ)-N-(thiadiazol-4-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C3H3N3OS/c7-4-1-3-2-8-6-5-3/h1-2,7H/b4-1- |
Clé InChI |
CYZQLYOMDSQPDQ-RJRFIUFISA-N |
SMILES isomérique |
C1=C(N=NS1)/C=N\O |
SMILES canonique |
C1=C(N=NS1)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


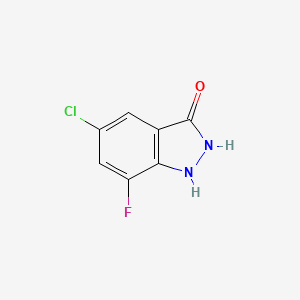
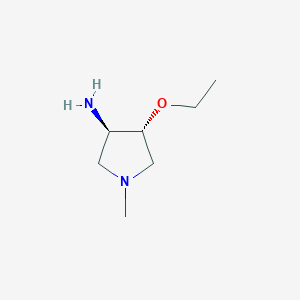
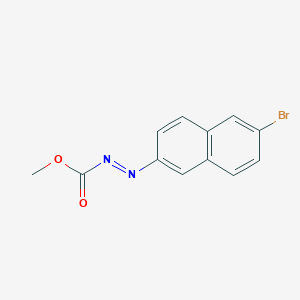
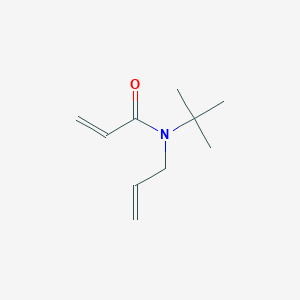
![4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760928.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11760941.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760952.png)

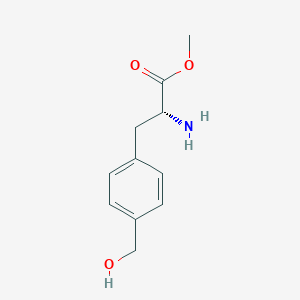
![9-Chlorobenzo[h]quinoline](/img/structure/B11760965.png)
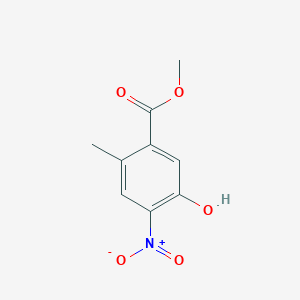
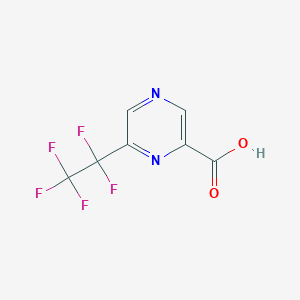
![5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine](/img/structure/B11760975.png)
![{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B11760976.png)
